molecular formula C15H24ClNO B1455435 3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride CAS No. 1220032-36-9

3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride

Cat. No.: B1455435
CAS No.: 1220032-36-9
M. Wt: 269.81 g/mol
InChI Key: UMMWYUJFXXSKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride is a versatile chemical compound used in various scientific research fields. Its unique properties make it an invaluable tool for exploring different areas of study, enhancing our understanding of complex phenomena.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride typically involves the reaction of 4-isopropyl-3-methylphenol with pyrrolidine in the presence of a suitable base. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride include:

    4-Isopropyl-3-methylphenol: A precursor in the synthesis of the target compound.

    4-Chloro-3-methylphenol: Another phenolic compound with similar structural features.

    Propyl 4-hydroxybenzoate: A compound with similar functional groups and applications

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the pyrrolidine ring and the phenoxy group. This structural feature imparts distinct chemical and biological properties, making it particularly useful in specific research and industrial applications.

Properties

IUPAC Name

3-[(3-methyl-4-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-11(2)15-5-4-14(8-12(15)3)17-10-13-6-7-16-9-13;/h4-5,8,11,13,16H,6-7,9-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMWYUJFXXSKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCNC2)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.